molecular formula C20H28N2O B10972428 cyclohexyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

cyclohexyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

Cat. No.: B10972428
M. Wt: 312.4 g/mol
InChI Key: LMAFHJWDGCQNRE-JXMROGBWSA-N
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Description

CYCLOHEXYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

CYCLOHEXYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of CYCLOHEXYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOHEXYL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its specific structural features, such as the presence of the (E)-3-phenyl-2-propenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

cyclohexyl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H28N2O/c23-20(19-11-5-2-6-12-19)22-16-14-21(15-17-22)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2/b10-7+

InChI Key

LMAFHJWDGCQNRE-JXMROGBWSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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